molecular formula C10H16BrNO2 B2470915 Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1622840-55-4

Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2470915
CAS No.: 1622840-55-4
M. Wt: 262.147
InChI Key: IMDIJYNDIARCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a bromine atom and a tert-butyl ester group attached to a tetrahydropyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the bromination of a tetrahydropyridine precursor followed by esterification. One common method involves the reaction of 1,2,3,4-tetrahydropyridine with bromine in the presence of a suitable solvent to introduce the bromine atom. The resulting bromo-tetrahydropyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of tetrahydropyridine derivatives.

    Oxidation Reactions: Oxidation can occur at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted tetrahydropyridine derivatives.

    Reduction Reactions: The major products are de-brominated tetrahydropyridine derivatives.

    Oxidation Reactions: The major products are pyridine derivatives.

Scientific Research Applications

Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a building block for complex chemical synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-bromo-5,6-dihydropyridine-1-carboxylate
  • Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Uniqueness

Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse synthetic transformations.

Properties

IUPAC Name

tert-butyl 5-bromo-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDIJYNDIARCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622840-55-4
Record name tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.